2-(Trifluoroacetyl)thiophene

Overview

Description

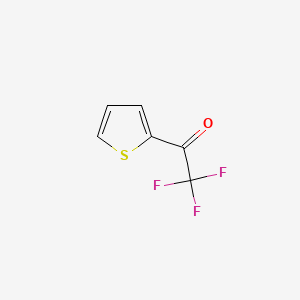

2-(Trifluoroacetyl)thiophene is a heterocyclic compound characterized by the presence of a thiophene ring substituted with a trifluoroacetyl group. This compound is known for its unique chemical properties, making it a valuable intermediate in various chemical syntheses and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoroacetyl)thiophene typically involves the reaction of thiophene with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain reaction conditions and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoroacetyl)thiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophenes.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C6H3F3OS

CAS Number: 651-70-7

Molecular Weight: 196.15 g/mol

Structure: The compound features a thiophene ring substituted with a trifluoroacetyl group, which contributes to its unique reactivity and properties.

Synthetic Applications

2-(Trifluoroacetyl)thiophene serves as a versatile intermediate in organic synthesis. It can participate in various reactions, including:

- Electrophilic Substitution: The thiophene ring can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents.

- Nucleophilic Addition Reactions: The carbonyl group of the trifluoroacetyl moiety can react with nucleophiles, facilitating the synthesis of more complex molecules.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Electrophilic Substitution | Introduction of new substituents onto the thiophene ring | Halogenated thiophenes |

| Nucleophilic Addition | Reaction with nucleophiles at the carbonyl carbon | Alcohols, amines |

| Reduction | Conversion of the trifluoroacetyl group | Alcohol derivatives |

Biological Applications

Research has demonstrated that derivatives of this compound exhibit promising biological activities. Notably:

- Histone Deacetylase Inhibition: Certain derivatives have been identified as selective inhibitors of class II histone deacetylases (HDACs), which are important targets in cancer therapy. A study revealed that 5-(trifluoroacetyl)thiophene-2-carboxamides showed potent inhibition against HDACs, suggesting potential applications in oncology .

- Antimicrobial Properties: Compounds derived from this thiophene have been evaluated for their antimicrobial activity, indicating their potential use in developing new antibiotics.

Case Study: HDAC Inhibition

In a study published in PubMed, researchers synthesized several analogs of 5-(trifluoroacetyl)thiophene-2-carboxamides and assessed their metabolic stability and HDAC inhibitory activity. The results indicated that modifications to the trifluoroacetyl group could enhance potency and selectivity against specific HDAC isoforms .

Material Science Applications

In materials science, this compound has been explored as an additive in electrolytes for high-performance batteries. Its incorporation can improve the electrochemical stability and performance of battery systems, particularly under high voltage conditions .

Table 2: Applications in Material Science

| Application Area | Description | Impact |

|---|---|---|

| Battery Electrolytes | Used as an additive to enhance performance | Improved cycle stability and capacity |

| Organic Electronics | Potential use in organic semiconductors | Enhanced charge transport properties |

Mechanism of Action

The mechanism of action of 2-(Trifluoroacetyl)thiophene involves its interaction with various molecular targets. The trifluoroacetyl group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The pathways involved include nucleophilic addition and substitution reactions, which are facilitated by the electron-withdrawing nature of the trifluoroacetyl group .

Comparison with Similar Compounds

- 2-(Trifluoromethyl)thiophene

- 2-(Trifluoroacetyl)pyrrole

- 2-(Trifluoroacetyl)furan

Comparison: 2-(Trifluoroacetyl)thiophene is unique due to the presence of both a thiophene ring and a trifluoroacetyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, compared to its analogues. The trifluoroacetyl group significantly influences the compound’s electronic structure, making it a valuable intermediate in various chemical syntheses .

Biological Activity

2-(Trifluoroacetyl)thiophene is a thiophene derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's unique trifluoroacetyl group enhances its reactivity and binding affinity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with a trifluoroacetyl group. This configuration contributes to its biological activity through mechanisms involving enzyme inhibition and receptor modulation.

Antimicrobial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains by targeting essential bacterial enzymes or disrupting cell wall synthesis.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Source:

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast and lung cancer models.

Case Study:

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research has shown that derivatives of this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis.

Table 2: In Vitro Anti-inflammatory Activity

| Compound | Inflammatory Model | Effectiveness (IC50) |

|---|---|---|

| This compound | LPS-stimulated macrophages | 15 µM |

| TNF-α production | Reduced by 45% at 10 µM |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The trifluoroacetyl group enhances the compound's binding affinity to proteins involved in critical biochemical pathways, including those regulating inflammation and cell proliferation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Trifluoroacetyl)thiophene, and what factors influence reaction yield and purity?

- Methodology : The compound is synthesized via Friedel-Crafts acylation, where thiophene reacts with trifluoroacetic anhydride in the presence of Lewis acid catalysts (e.g., AlCl₃ or SnCl₄). Yield optimization requires controlled reaction temperatures (0–5°C) to minimize side reactions like over-acylation or polymerization. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization from ethanol. Purity is validated via GC-MS and ¹⁹F NMR to confirm the absence of unreacted starting materials or byproducts .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for thiophene ring) and the trifluoroacetyl group (¹³C signal at ~175 ppm for carbonyl).

- ¹⁹F NMR : A singlet near δ -70 ppm confirms the CF₃ group.

- FT-IR : Peaks at ~1775 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-F stretches).

- GC-MS/HPLC : Quantify purity (>98%) and detect impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Store in airtight containers under inert gas (Ar/N₂) at 2–8°C to prevent moisture-induced degradation. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste protocols. Emergency procedures include eye rinsing (15 min with water) and medical consultation for persistent irritation .

Advanced Research Questions

Q. How does this compound enhance high-voltage Li-ion battery performance, and what experimental approaches validate its role?

- Methodology : As an electrolyte additive (0.5–2 wt.%), it forms a stable cathode-electrolyte interphase (CEI) on LiCoO₂, inhibiting oxidative decomposition at >4.2 V. Electrochemical impedance spectroscopy (EIS) and X-ray photoelectron spectroscopy (XPS) confirm reduced charge-transfer resistance and CEI composition (e.g., LiF, CFₓ species). Cycling tests (0.5C rate, 100 cycles) show capacity retention improvements from 68% to 89% in additive-containing cells .

Q. How can computational models predict the electronic effects of the trifluoroacetyl group on thiophene’s reactivity?

- Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects. The CF₃ group lowers HOMO (-6.2 eV vs. -5.8 eV for unmodified thiophene), enhancing oxidative stability. Time-dependent DFT (TD-DFT) models UV-Vis absorption spectra (λmax ~320 nm) to guide applications in photoactive materials .

Q. What strategies resolve discrepancies in electrochemical data when using this compound under varying conditions?

- Methodology : Standardize electrolyte composition (e.g., 1M LiPF₆ in EC/DMC) and control moisture levels (<20 ppm). Use coin-cell configurations with identical cathode loading (e.g., 10 mg/cm² LiCoO₂). Statistical analysis (ANOVA) identifies significant variables (e.g., additive concentration, cycling rate). Reproducibility is confirmed via cross-lab validation .

Q. How to design toxicological studies for this compound given limited existing data?

- Methodology : Conduct acute toxicity assays (OECD 423) in rodent models to determine LD₅₀. Subchronic studies (28-day exposure, OECD 407) assess organ-specific effects (liver/kidney histopathology). Genotoxicity is evaluated via Ames test (OECD 471) and micronucleus assay (OECD 487). Data gaps (e.g., NOAEL) require collaborative industry-academia efforts .

Q. Methodological Tables

Table 1: Electrochemical Performance of this compound in LiCoO₂ Batteries

| Additive Conc. (wt.%) | Capacity Retention (%) | CEI Thickness (nm) | Charge Transfer Resistance (Ω) |

|---|---|---|---|

| 0 (Control) | 68 | 2.1 | 145 |

| 1.0 | 89 | 4.5 | 78 |

| 2.0 | 85 | 5.2 | 82 |

| Source: Sun et al. (2020) |

Table 2: Computational Parameters for Electronic Properties

| Parameter | Thiophene | This compound |

|---|---|---|

| HOMO (eV) | -5.8 | -6.2 |

| LUMO (eV) | -1.2 | -2.1 |

| Band Gap (eV) | 4.6 | 4.1 |

| λmax (nm) | 275 | 320 |

| Calculated via DFT/TD-DFT |

Properties

IUPAC Name |

2,2,2-trifluoro-1-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYKJGCKVBXLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215401 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-70-7 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoroacetyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.